9-hexadecenoic acid, methyl ester, (9Z)-

β-cell biology lipotoxicity metabolic disease

9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a monounsaturated fatty acid methyl ester (FAME) belonging to the omega-7 family, characterized by a cis-double bond at the Δ9 position of a 16-carbon chain. It is a naturally occurring lipid found in various plant oils and animal tissues and is commercially available as a high-purity analytical standard or research-grade reagent.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 3913-63-1
Cat. No. B15146364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hexadecenoic acid, methyl ester, (9Z)-
CAS3913-63-1
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3
InChIKeyIZFGRAGOVZCUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hexadecenoic Acid, Methyl Ester, (9Z)- (CAS 3913-63-1): Core Identity and Procurement Baseline


9-Hexadecenoic acid, methyl ester, (9Z)-, also known as methyl palmitoleate, is a monounsaturated fatty acid methyl ester (FAME) belonging to the omega-7 family, characterized by a cis-double bond at the Δ9 position of a 16-carbon chain [1]. It is a naturally occurring lipid found in various plant oils and animal tissues and is commercially available as a high-purity analytical standard or research-grade reagent . Its molecular formula is C17H32O2 with a molecular weight of 268.43 g/mol . This compound serves as the methyl ester derivative of palmitoleic acid, a bioactive lipokine with established roles in metabolic regulation [2].

Why Generic Substitution Fails: Critical Differentiation of 9-Hexadecenoic Acid, Methyl Ester, (9Z)- from Common FAME Analogs


Generic substitution among fatty acid methyl esters is scientifically unsound due to profound differences in chain length, unsaturation degree, and double bond geometry (cis vs. trans), which dictate distinct physicochemical properties, biological activities, and industrial performance [1]. For instance, while a saturated C16:0 methyl ester (methyl palmitate) exhibits potent cytotoxicity to pancreatic β-cells, its Δ9-cis monounsaturated counterpart (methyl palmitoleate) demonstrates robust cytoprotection under identical conditions [2]. Similarly, in biodiesel applications, the low-temperature flow behavior of a C16:1 FAME is demonstrably superior to that of the more common C18:1 methyl oleate [3]. Furthermore, the cis-configuration of (9Z)-hexadecenoate is functionally distinct from its trans-isomer, methyl palmitelaidate, in biological systems [4]. Therefore, selection based solely on a generic "FAME" or "C16 ester" classification risks experimental failure and suboptimal material performance.

Quantitative Differentiation Evidence for 9-Hexadecenoic Acid, Methyl Ester, (9Z)-: Direct Comparative Data


Cytoprotection vs. Cytotoxicity: Methyl Palmitoleate (C16:1) Rescues β-Cells from Palmitate-Induced Death

In a direct head-to-head comparison, methyl palmitoleate (C16:1 cis-Δ9) demonstrated a profound cytoprotective effect against the lipotoxicity induced by its saturated analog, methyl palmitate (C16:0). While exposure to 0.25 mM palmitate alone caused extensive β-cell death (92 ± 4%), co-incubation with 0.25 mM methyl palmitoleate reduced cell death to 12 ± 2% (P < 0.001) [1]. This differential action highlights that the presence of a single cis-double bond fundamentally alters the compound's biological interaction, shifting from a potent inducer of endoplasmic reticulum stress to a protective agent. This is not a general property of all monounsaturates, as the extent of protection varies with chain length and double bond position [2].

β-cell biology lipotoxicity metabolic disease cytoprotection

Biodiesel Cold Flow Performance: Superior Low-Temperature Properties Over Methyl Oleate (C18:1)

In the context of biodiesel formulation, the cold flow properties of individual fatty acid methyl esters are critical determinants of fuel operability in low-temperature environments. A class-level inference based on structural analysis indicates that methyl palmitoleate (C16:1) offers significant advantages over the more abundant methyl oleate (C18:1 cis-Δ9). Specifically, methyl palmitoleate is recognized as a major component that enhances low-temperature properties, making it more advantageous than methyl oleate for improving biodiesel cold flow [1]. This is attributed to its shorter chain length (C16 vs. C18) and unsaturation, which synergistically lower the melting point and reduce crystal formation. While quantitative cloud point or pour point data for pure methyl palmitoleate is not directly reported in the primary literature, the class-level inference is supported by its known physical properties: a melting point of -0.5 to 0.5°C, which is significantly lower than that of saturated C16:0 methyl ester (methyl palmitate, ~30°C) and even slightly lower than methyl oleate (approx. -19.9°C) [2].

biodiesel renewable fuels cold flow properties fuel formulation

Cis vs. Trans Isomer Differentiation: Biological Activity and Analytical Distinction

The (9Z)-isomer (methyl palmitoleate) is functionally and analytically distinct from its (9E)-trans isomer, methyl palmitelaidate (CAS 10030-74-7). This is a critical differentiation point, as the trans-isomer is associated with adverse cardiovascular effects typical of industrial trans fats, whereas the cis-isomer is a naturally occurring lipokine with beneficial metabolic signaling properties [1]. Analytical separation and identification rely on the geometric configuration; gas chromatography (GC) using polar columns (e.g., SP-2560, CP-Sil 88) resolves these isomers based on their distinct retention times [2]. While direct quantitative biological comparison data for the methyl esters is limited, the parent acids show stark differences: palmitoleic acid (cis) is a potent anti-inflammatory lipokine, whereas palmitelaidic acid (trans) is a pro-atherogenic dietary component. Substituting one for the other in a biological assay would therefore confound results, and in analytical chemistry, using the wrong isomer as a standard would lead to inaccurate peak identification and quantification.

isomerism biological activity analytical chemistry lipid biochemistry

Natural Occurrence and Biomarker Utility: Differential Abundance as a Chemotaxonomic Marker

The relative abundance of 9-hexadecenoic acid, methyl ester, (9Z)- in natural extracts serves as a distinguishing chemotaxonomic marker. In a comparative analysis of fatty acid methyl ester profiles from the mushroom Volvariella volvacea, this compound constituted 4.98% of the total FAME profile in control samples, compared to palmitic acid methyl ester (C16:0) at 24.17% and oleic acid methyl ester (C18:1) at 39.13% [1]. Furthermore, in the plant Sterculia tragacantha, it is a detectable component of the antioxidant fatty acid fraction alongside methyl palmitate and methyl linolenate [2]. This specific, quantifiable presence in certain species, and its absence or lower abundance in others, allows for its use as a biomarker for species authentication and for tracing dietary intake of specific omega-7 rich foods. For example, it is a known constituent of macadamia nut oil and sea buckthorn oil, distinguishing them from more common oils like olive or soybean oil that are rich in C18:1 but contain negligible C16:1 [3].

lipidomics chemotaxonomy biomarker discovery natural product chemistry

Optimal Research and Industrial Use Cases for 9-Hexadecenoic Acid, Methyl Ester, (9Z)- (CAS 3913-63-1)


Cellular Lipotoxicity and Cytoprotection Studies in Metabolic Disease Models

This compound is the definitive tool for establishing a cytoprotective baseline in pancreatic β-cell models challenged with palmitate. As demonstrated in Section 3, its ability to reduce palmitate-induced cell death from ~92% to ~12% at equimolar concentrations makes it an essential control for distinguishing protective vs. toxic lipid signaling pathways. Researchers investigating ER stress, lipoapoptosis, and the mechanisms of omega-7 fatty acids should use this specific ester to ensure consistency with published findings [1].

Analytical Standard for Omega-7 Fatty Acid Quantification in Lipidomics and Food Science

Given its distinct chromatographic profile and biological relevance as an omega-7 marker, (9Z)-9-hexadecenoic acid methyl ester is an ideal internal or external standard for GC-MS and GC-FID analysis of fatty acid methyl esters (FAMEs). Its use ensures accurate quantification of palmitoleic acid content in complex matrices such as plasma, tissue biopsies, and specialty oils (e.g., macadamia, sea buckthorn), enabling precise biomarker studies and nutritional profiling [2].

Biodiesel Blend Formulation for Enhanced Cold Flow Operability

For fuel chemists and engineers formulating biodiesel blends, this ester serves as a critical component for improving low-temperature flow properties. Its structural advantage over more common C18:1 methyl oleate, as inferred from class-level biodiesel optimization studies, translates to a lower tendency for crystal formation and gelation in cold climates. This compound is therefore a valuable additive or blend target for achieving compliance with cold flow specifications (e.g., cloud point, pour point) in regions with seasonal temperature variations [3].

Reference Compound for Isomer-Specific Biological and Analytical Studies

This compound is the required cis-isomer reference for any study aiming to differentiate the biological effects of naturally occurring palmitoleic acid from those of its trans-fat counterpart, palmitelaidic acid. Its procurement ensures that experiments focused on the anti-inflammatory and insulin-sensitizing actions of omega-7 lipids are not confounded by the pro-atherogenic trans-isomer. In analytical chemistry, it is essential for establishing retention time windows and confirming peak identity in complex FAME mixtures [4].

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